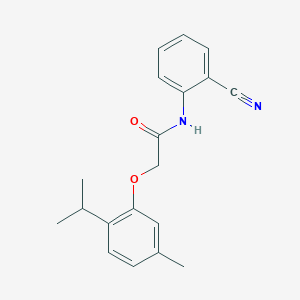

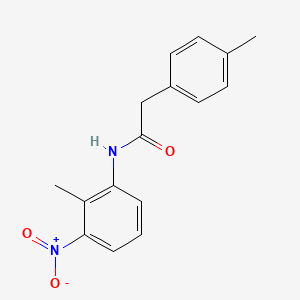

N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

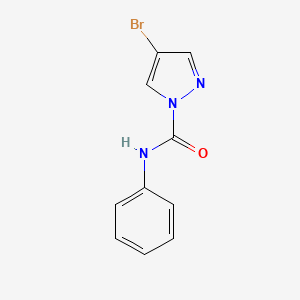

N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as DFP-10825, is a novel chemical compound with potential applications in scientific research. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system (CNS). In

Aplicaciones Científicas De Investigación

Coordination Chemistry and Metal Complexes

DFForm forms coordination complexes with metal ions, particularly potassium. For instance, treatment of K[N(SiMe3)2] with DFFormH in toluene results in the formation of [K(DFForm)]∞ (1), a poorly soluble material. Upon dissolution in THF and layering with n-hexane, it crystallizes into a two-dimensional polymer. The unique coordination involves bridging between four symmetry-equivalent potassium ions, creating a fascinating μ4-(N, N’, F, F’): (N, N’):η4(Ar-C(2,3,4,5,6)): (F", F"') DFForm structure .

Boronic Acid Derivatives

DFForm derivatives, such as 2,6-difluorophenylboronic acid, find applications in organic synthesis and medicinal chemistry. These compounds can serve as versatile intermediates for Suzuki-Miyaura cross-coupling reactions, allowing the introduction of aryl groups into various substrates .

Drug Design and Medicinal Chemistry

Researchers explore DFForm-based molecules for drug design. By modifying the phenylglycinamide scaffold, they aim to develop novel pharmaceutical agents. The methylsulfonyl group and fluorine substitutions contribute to the compound’s pharmacological properties, potentially targeting specific biological pathways .

Nitrogen-Containing Heterocycles

DFForm belongs to the pyrrolopyrazine scaffold, a nitrogen-containing heterocyclic compound. This scaffold has diverse biological activities, making it relevant for drug discovery. Scientists investigate synthetic methods to access pyrrolopyrazines and evaluate their potential as therapeutic agents .

Metal–Arene Interactions

While metal–arene interactions are common in group one chemistry, DFForm’s aromatic substituents provide additional coordination modes. Exploring η6 coordination and other metal–arene interactions involving DFForm derivatives could lead to interesting applications in catalysis and materials science .

Crystal Engineering and Supramolecular Chemistry

The ability to deconstruct DFForm polymers into one-dimensional structures highlights its relevance in crystal engineering. Researchers manipulate solvent conditions to control the coordination modes and crystal packing. Understanding these interactions aids in designing functional materials .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 2,6-difluorophenylboronic acid , have been used in the synthesis of potent TGR5 agonists . TGR5 is a G protein-coupled receptor that is activated by bile acids .

Mode of Action

If it acts similarly to related compounds, it may interact with its target proteins to modulate their activity .

Biochemical Pathways

If it acts as a tgr5 agonist like related compounds , it could potentially influence bile acid signaling pathways .

Result of Action

If it acts as a TGR5 agonist, it could potentially influence cellular processes regulated by bile acid signaling .

Propiedades

IUPAC Name |

N-(2,6-difluorophenyl)-2-(N-methylsulfonylanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O3S/c1-23(21,22)19(11-6-3-2-4-7-11)10-14(20)18-15-12(16)8-5-9-13(15)17/h2-9H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPURPQHRSCWNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)NC1=C(C=CC=C1F)F)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5850560.png)

![3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5850568.png)

![N-[3-(benzoylamino)-4-methylphenyl]-2-furamide](/img/structure/B5850590.png)

![2-[(4-methoxy-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5850591.png)

![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)

![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)